Bienvenue dans la boutique en ligne BenchChem!

2-(4-Fluorophenyl)-1-methylbenzimidazole

Anticancer SAR N-methylation

2-(4-Fluorophenyl)-1-methylbenzimidazole (CAS 724-59-4) is a fluorinated, N-methylated 2-arylbenzimidazole derivative with the molecular formula C₁₄H₁₁FN₂ and a molecular weight of 226.25 g/mol. The compound features a 4-fluorophenyl substituent at the 2-position and a methyl group at the 1-position of the benzimidazole core, giving it a calculated LogP of 3.38 and a topological polar surface area (TPSA) of 17.82 Ų.

Molecular Formula C14H11FN2
Molecular Weight 226.25 g/mol
CAS No. 724-59-4
Cat. No. B057754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-1-methylbenzimidazole
CAS724-59-4
Synonyms2-(p-Fluorophenyl)-1-methylbenzimidazole;  1-Methyl-2-(p-fluorophenyl)benzimidazole
Molecular FormulaC14H11FN2
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)F
InChIInChI=1S/C14H11FN2/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3
InChIKeyNIOPLOPPKJTSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)-1-methylbenzimidazole (CAS 724-59-4): Core Chemical Identity and Procurement Profile


2-(4-Fluorophenyl)-1-methylbenzimidazole (CAS 724-59-4) is a fluorinated, N-methylated 2-arylbenzimidazole derivative with the molecular formula C₁₄H₁₁FN₂ and a molecular weight of 226.25 g/mol . The compound features a 4-fluorophenyl substituent at the 2-position and a methyl group at the 1-position of the benzimidazole core, giving it a calculated LogP of 3.38 and a topological polar surface area (TPSA) of 17.82 Ų . These physicochemical properties place it within a differentiated space relative to non-halogenated or N-unsubstituted 2-arylbenzimidazole analogs, making it a critical scaffold for structure-activity relationship (SAR) studies and a versatile intermediate in medicinal chemistry programs .

Why Generic 2-Arylbenzimidazole Substitution Misses Key SAR and Performance Attributes for CAS 724-59-4


Indiscriminate substitution among 2-arylbenzimidazole analogs is not scientifically defensible for procurement decisions involving CAS 724-59-4. The specific combination of N1-methylation and a 4-fluorophenyl group at the C2 position creates a unique electronic and steric environment that directly impacts molecular recognition, physicochemical profile, and biological performance. Published evidence demonstrates that N-methylation alone can invert the cytotoxic selectivity profile of 2-arylbenzimidazoles across cancer cell lines [1], while the introduction of a 4-fluoro substituent significantly alters LogD, metabolic stability, and target-binding kinetics compared to the non-fluorinated or 4-chloro analogs . The quantitative data in Section 3 substantiates these critical differentiators; a generic replacement cannot replicate this precise pharmacological signature, risking assay failure or misleading SAR conclusions.

Quantitative Evidence Differentiating 2-(4-Fluorophenyl)-1-methylbenzimidazole (724-59-4) from Closest Analogs


N-Methylation Drastically Alters Cytotoxic Selectivity Pattern Against Melanoma and Cervical Cancer Cell Lines

A direct comparative study of N-unsubstituted vs. N-methylated 2-arylbenzimidazoles revealed a clear inversion in cytotoxic preference. Against A375 (melanoma) and HeLa (cervical) cells, the N-unsubstituted analogs exhibited a superior cytotoxic profile, whereas the N-methylated congeners (the class to which CAS 724-59-4 belongs) showed reduced potency in these lines but retained activity against U87 glioblastoma cells (IC₅₀ = 45.2 ± 13.0 µM for the most active methylated derivative) [1]. This demonstrates that the N1-methyl group is not a passive structural feature but an active determinant of cell-line selectivity, making the methylated scaffold indispensable for CNS-targeted programs.

Anticancer SAR N-methylation

Fluorine Substitution Lowers LogP and Modulates Physicochemical Profile Relative to Chlorinated Analog

2-(4-Fluorophenyl)-1-methylbenzimidazole (CAS 724-59-4) displays a calculated LogP of 3.38 (XLogP3-AA = 3.2) . This is moderately lower than the LogP of 3.9 reported for the 4-chlorophenyl analog 2-(4-chlorophenyl)-1-methylbenzimidazole (implied by XLogP3 of structurally related 4-chlorobenzyl benzimidazoles) . The lower lipophilicity of the fluoro derivative translates to improved aqueous solubility and a reduced risk of phospholipidosis, while maintaining sufficient membrane permeability for oral bioavailability—a balance often preferred in lead optimization.

Lipophilicity Physicochemical Fluorine

Melting Point Distinction Provides a Practical Purity and Formulation Handle

The target compound exhibits a sharp melting point of 101–102 °C , which is diagnostically higher than the melting point of the non-halogenated 1-methyl-2-phenylbenzimidazole (mp 96 °C) . This 5–6 °C elevation arises from the electron-withdrawing fluorine atom, which enhances crystal lattice stability through stronger intermolecular interactions. The higher melting point facilitates purification by recrystallization and provides a simple, low-cost identity and purity check for incoming quality control.

Solid-state Melting point Formulation

N1-Methyl Group Eliminates Tautomeric Ambiguity in Biological Target Engagement

Unlike N-unsubstituted 2-arylbenzimidazoles, which can exist as two rapidly interconverting annular tautomers (1H and 3H forms), 2-(4-fluorophenyl)-1-methylbenzimidazole is locked in a single, defined tautomeric state due to N1-methylation . Tautomerism in benzimidazoles can confound biological assays by presenting two distinct hydrogen-bond donor/acceptor patterns to a protein target, leading to ambiguous SAR. By eliminating this variable, CAS 724-59-4 guarantees a consistent pharmacophoric presentation, ensuring that biological readouts are not confounded by an equilibrium mixture.

Tautomerism Target engagement Selectivity

Fluorinated Building Block Enables Straightforward Radiochemical and PET Tracer Derivatization

The 4-fluorophenyl substituent on CAS 724-59-4 provides a direct handle for isotopic substitution with fluorine-18 (¹⁸F) for positron emission tomography (PET) imaging. Researchers have demonstrated that a closely related N-methylated 2-(4-[¹⁸F]fluorophenyl)benzimidazole derivative can be synthesized and successfully used to image glioblastoma via blood-brain barrier penetration [1]. This contrasts with the non-fluorinated or chloro analogs, which lack a direct route to ¹⁸F incorporation without de novo synthesis of a dedicated precursor.

PET imaging Radiochemistry ¹⁸F-labeling

Evidence-Backed Procurement Scenarios for 2-(4-Fluorophenyl)-1-methylbenzimidazole (724-59-4)


Lead Optimization in Glioblastoma Drug Discovery — Leveraging N-Methylated Selectivity

Based on the class-level evidence that N-methylation redirects cytotoxicity toward U87 glioblastoma cells while diminishing activity against melanoma and cervical lines , CAS 724-59-4 should be the scaffold of choice for CNS oncology programs. The locked tautomeric form further ensures consistent target engagement in crystallography and binding assays , making it suitable for structure-based drug design campaigns focused on brain-penetrant chemotherapeutics.

Development of ¹⁸F-PET Tracers for Neuro-oncology Target Engagement Studies

The intrinsic 4-fluorophenyl group allows straightforward isotopic labeling or cold-to-hot exchange to generate ¹⁸F-PET imaging agents . This scenario is uniquely enabled by CAS 724-59-4 because its N-methyl substitution de-risks the tautomeric confound that would otherwise complicate biological validation of the labeled analog . Procurement for radiochemistry programs should prioritize this compound over non-fluorinated or chloro-substituted alternatives.

Fragment-Based Screening Collections Requiring Physicochemical Uniformity

With a LogP of 3.38 and a TPSA of 17.82 Ų , CAS 724-59-4 resides in a favorable fragment-like property space distinct from the more lipophilic chloro analog (ΔLogP ≈ -0.5) . The higher melting point (101–102 °C) also simplifies solid-dispensing automation and long-term storage . These attributes make it a preferred building block for fragment library design aiming to balance lipophilicity and polarity.

Synthetic Intermediate for Kinase-Targeted Covalent Inhibitors

The N-methylbenzimidazole core is a recognized pharmacophore in kinase inhibitor design, and the 4-fluorophenyl motif enhances metabolic stability while maintaining a low molecular weight (226.25 g/mol) . CAS 724-59-4 can serve as a direct precursor for elaborate ATP-competitive or allosteric kinase inhibitors, where the fluorine atom participates in favorable dipolar interactions with the kinase hinge region.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-1-methylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.